(S)-3-Aminopiperidine dihydrochloride

Chiral resolution Enantiomeric purity Analytical chemistry

Racemic or (R)-enantiomer contamination derails asymmetric DPP-4 inhibitor syntheses. (S)-3-Aminopiperidine dihydrochloride eliminates this risk with verified enantiomeric excess, ensuring predictable stereochemical outcomes. • Enantiopurity confirmed by validated chiral HPLC method, quantifying the (S)-enantiomer in the presence of the (R)-form. • Key chiral building block for DPP-4 inhibitors showing high selectivity over QPP, DPP8, and DPP9. • Available in bulk; supplied with full analytical documentation (COA, HPLC, optical rotation).

Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
CAS No. 334618-07-4
Cat. No. B016457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminopiperidine dihydrochloride
CAS334618-07-4
Synonyms(3S)-3-Piperidinamine Dihydochloride; 
Molecular FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1
InChIKeyGGPNYXIOFZLNKW-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Aminopiperidine dihydrochloride – Chiral Building Block


(S)-3-Aminopiperidine dihydrochloride (CAS 334618-07-4) is a chiral piperidine derivative, specifically the dihydrochloride salt of the (S)-enantiomer of 3-aminopiperidine [1]. This compound is a white to off-white solid with a molecular formula of C5H14Cl2N2 and a molecular weight of 173.08 g/mol . Its primary value lies in its role as a crucial chiral building block and key intermediate in the synthesis of various pharmaceuticals, notably for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes [2]. The presence of a stereocenter at the 3-position of the piperidine ring means that its biological activity and utility in asymmetric synthesis are intrinsically linked to its enantiomeric purity [3].

Workflow
Chiral building block for stereospecific synthesis
Enantiomer-specific piperidine intermediate for research applications
Selection context
(S)-enantiomer, dihydrochloride salt form
Solid-state stability and chiral identity support asymmetric synthetic workflows

(S)-3-Aminopiperidine: Enantiomer Substitution Risk


Generic substitution of (S)-3-aminopiperidine dihydrochloride with its racemic mixture or the (R)-enantiomer is not scientifically valid and can lead to failed syntheses or compromised product purity. The stereochemistry of this building block is directly translated into the final pharmaceutical target molecule, where the wrong enantiomer can result in a completely different pharmacological profile, ranging from inactive to toxic [1]. For instance, the (R)-enantiomer of 3-aminopiperidine serves as a key intermediate for DPP-4 inhibitors like alogliptin and linagliptin [2], while the (S)-enantiomer has its own distinct applications [3]. Analytical methods have been specifically developed to quantify one enantiomer in the presence of the other, highlighting the critical need for chiral purity [4]. Simply procuring '3-aminopiperidine dihydrochloride' without specifying the enantiomer invites significant risk of receiving a racemic mixture or the incorrect isomer, which is unsuitable for stereospecific drug synthesis.

(S)-Enantiomer
Specified chiral configuration for DPP-4 inhibitor research and asymmetric synthesis.
Racemate / (R)-Enantiomer
May shift stereochemical outcome, altering target binding and synthesis diastereocontrol.
Risk factor
Generic "3-aminopiperidine dihydrochloride" may refer to racemate or (R)-form; chiral purity must be verified to avoid synthesis failure.

(S)-3-Aminopiperidine: Key Differentiation Evidence


Chiral Identity vs. (R)-Enantiomer

The (S)-enantiomer of 3-aminopiperidine dihydrochloride is analytically distinguishable from its (R)-counterpart and racemic mixture by its specific optical rotation and the resolution of a validated chiral HPLC method. The (S)-enantiomer exhibits a positive optical rotation of +1.5 to +3.5° (c=1 in H2O) , while the (R)-enantiomer shows a negative rotation of -2.0 ± 0.5° (c=1 in H2O) . Furthermore, a robust chiral HPLC method achieved baseline resolution of over 4.0 between the two enantiomers, enabling precise quantification of chiral purity [1].

Chiral Identity vs. (R)
Head-to-head
Optical rotation +1.5 to +3.5° (c=1, H₂O); chiral HPLC Rs > 4.0 from (R)-enantiomer
Supports enantiomer-attribution review and procurement identity check.
Chiralpak AD-H, PTSC derivatization; opposite sign and baseline resolution confirm configurational difference.
Chiral resolution Enantiomeric purity Analytical chemistry

Melting Point Comparison

The dihydrochloride salt form of (S)-3-aminopiperidine exhibits a significantly higher and sharper melting point compared to the free base form, which is a key differentiator for handling and purity assessment. (S)-3-Aminopiperidine dihydrochloride melts with decomposition within the range of 205-209 °C to 217.2-217.9 °C , depending on the source and heating rate. In contrast, the free base form of 3-aminopiperidine melts at a much lower temperature of 55-57 °C . This property is consistent across enantiomers; the racemic 3-aminopiperidine dihydrochloride salt also decomposes at a high temperature, around 230 °C .

Melting Point
Reported
205–209 °C (decomp.) vs. free base 55–57 °C; racemic salt ~230 °C
Salt-form identification and purity assessment in quality control workflows.
Thermal event consistent across sources; identity confirmation via DSC or capillary method.
Physical chemistry Compound identification Quality control

Green Synthesis Benchmark

Modern biocatalytic methods for synthesizing (S)-3-aminopiperidine derivatives demonstrate a clear advantage in step economy and sustainability over traditional chemical resolutions. An asymmetric synthesis using immobilized ω-transaminases produces the target N-protected (S)-enantiomer in a single step directly from the prochiral ketone 1-Boc-3-piperidone [1]. This is in stark contrast to classical resolution methods, such as that patented for (R)-3-aminopiperidine, which often require multiple recrystallization steps to achieve high enantiomeric excess (>98% e.e.) due to inefficient enantiopurity upgrade at the salt formation stage [2].

Green Synthesis Benchmark
Cross-study
Single-step biocatalytic amination vs. multi-step resolution; higher step economy reported.
Supports selection of sustainable synthesis route for process research.
Immobilized ω-transaminase, isopropylamine/PLP; reviewed against classical recrystallization approaches.
Green chemistry Process chemistry Enzymatic synthesis

Validated Chiral HPLC Method

A specific, validated chiral HPLC method exists for the quantification of (S)-3-aminopiperidine as an impurity in the (R)-enantiomer, but by extension, this method can be used to verify the enantiomeric purity of the (S)-form itself. The method achieves a resolution (Rs) greater than 4.0 between the (R)- and (S)-enantiomers, ensuring accurate and precise quantification of the minor enantiomer down to low levels [1]. This method was validated according to ICH guidelines, confirming its accuracy, precision, and robustness for use in a regulated pharmaceutical quality control environment [1].

Validated Chiral HPLC
Method context
Rs > 4.0; ICH-validated method for enantiomeric impurity quantification.
Enables chiral purity verification in method-transfer and quality assurance contexts.
Chiralpak AD-H, 0.1% DEA in ethanol, UV 228 nm after PTSC derivatization.
Analytical method validation Quality control Chiral HPLC

(S)-3-Aminopiperidine Applications


DPP-4 Inhibitor Synthesis

This compound is a critical chiral building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. Research has demonstrated that substituted 3-aminopiperidines exhibit potent DPP-4 inhibition with high selectivity over related peptidases like QPP, DPP8, and DPP9 [1]. The specific (S)-stereochemistry is essential for achieving the desired binding affinity and pharmacological profile. Using the racemic or incorrect enantiomer would lead to suboptimal or inactive compounds.

Asymmetric Piperidine Synthesis

As a versatile chiral amine, (S)-3-aminopiperidine dihydrochloride serves as a starting material for the asymmetric synthesis of a wide range of 3-substituted piperidines. Methodologies have been developed to create enantiopure substituted piperidines from such chiral building blocks, enabling the introduction of diverse substituents with high diastereocontrol [2]. Its availability in high enantiomeric purity is crucial for generating structurally complex, stereochemically defined targets.

Chiral Purity Method Development

This compound is instrumental in the development and validation of analytical methods for chiral purity assessment. A validated chiral HPLC method has been established specifically for the estimation of (S)-3-aminopiperidine in the presence of its (R)-enantiomer [3]. This method is a critical tool for quality control laboratories in the pharmaceutical industry to ensure the chiral integrity of this key intermediate and final drug substances.

Green Process Development

The (S)-3-aminopiperidine scaffold is a model substrate for developing sustainable, biocatalytic processes. Research has shown the efficient, one-step synthesis of N-protected (S)-3-aminopiperidine from a prochiral ketone using immobilized ω-transaminases [4]. This approach offers a green alternative to traditional multi-step chemical resolutions and is directly relevant for process chemists aiming to improve the atom economy and environmental footprint of pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
DPP-4 inhibitor research & synthesis
Enantiomer-specific chiral intermediate
Stereochemical integrity for target binding and selectivity profiling
Asymmetric piperidine synthesis
Chiral amine building block
Diastereocontrol and substitution reaction fidelity
Chiral purity method development
Enantiomer-specific analytical reference
Method validation review and impurity quantification
Green process development
Biocatalytic synthesis feasibility
Step economy and atom efficiency in research-scale preparation

Technical Documentation Hub

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45 linked technical documents
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